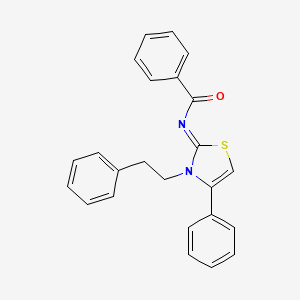

(Z)-N-(3-phenethyl-4-phenylthiazol-2(3H)-ylidene)benzamide

Description

(Z)-N-(3-Phenethyl-4-phenylthiazol-2(3H)-ylidene)benzamide is a thiazole-derived compound featuring a benzamide moiety attached to a dihydrothiazole ring system substituted with phenethyl and phenyl groups. Thiazole derivatives are widely studied for their antimicrobial, anticancer, and antiparasitic activities, as seen in compounds like Nitazoxanide (a commercial antiparasitic drug) .

Properties

IUPAC Name |

N-[4-phenyl-3-(2-phenylethyl)-1,3-thiazol-2-ylidene]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2OS/c27-23(21-14-8-3-9-15-21)25-24-26(17-16-19-10-4-1-5-11-19)22(18-28-24)20-12-6-2-7-13-20/h1-15,18H,16-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWEUMCYNTKSHDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C(=CSC2=NC(=O)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-phenethyl-4-phenylthiazol-2(3H)-ylidene)benzamide typically involves the following steps:

Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of a β-keto ester with thiourea.

Substitution Reactions: The phenethyl and phenyl groups can be introduced through nucleophilic substitution reactions.

Formation of the Ylidene Group: This step involves the reaction of the thiazole derivative with benzoyl chloride under basic conditions to form the ylidene group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenethyl and phenyl groups, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can target the thiazole ring or the ylidene group, potentially leading to the formation of dihydrothiazole derivatives.

Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Reagents such as halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoyl derivatives, while reduction could produce dihydrothiazole compounds.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(3-phenethyl-4-phenylthiazol-2(3H)-ylidene)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Thiazole derivatives are known for their diverse biological activities, making this compound a subject of interest.

Medicine

In medicine, this compound could be investigated for its potential therapeutic applications. Its structure suggests it may interact with biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-N-(3-phenethyl-4-phenylthiazol-2(3H)-ylidene)benzamide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The phenethyl and phenyl groups may enhance its binding affinity to these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiadiazole-Based Analogues

Thiadiazole derivatives share structural similarities with the target compound but differ in ring substitution and electronic properties:

Key Observations :

- Stereoelectronic Effects : The acetyl and pyridinyl groups in 8a introduce electron-withdrawing effects, raising the melting point (290°C) compared to 8c (210°C), which has an electron-donating phenyl ester .

- Synthetic Efficiency : Yields for thiadiazole derivatives consistently exceed 70%, indicating robust condensation protocols .

Thiazole Derivatives with Varied Substituents

Thiazole-based analogues highlight the impact of substituents on physicochemical properties:

Key Observations :

- Bioactivity : Nitazoxanide’s nitro-thiazole group is essential for antiparasitic activity, while the target compound’s phenethyl group may enhance lipophilicity and membrane permeability .

Benzimidazole and Oxadiazole Analogues

Although distinct in core structure, these heterocycles provide context for biological activity trends:

Implications of Structural Differences

- Thermal Stability : Higher melting points in thiadiazoles (e.g., 290°C for 8a ) correlate with rigid, planar structures, whereas thiazoles with alkyl/aryl substituents (e.g., phenethyl) may exhibit lower melting points due to reduced crystallinity .

- Synthetic Scalability : Thiadiazoles and thiazoles synthesized via reflux with acetic acid/ammonium acetate () or hydroxylamine () demonstrate scalable, one-pot methodologies, advantageous for industrial applications .

Biological Activity

(Z)-N-(3-phenethyl-4-phenylthiazol-2(3H)-ylidene)benzamide is a thiazole-based compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and antiviral research. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity of this compound.

Chemical Structure and Synthesis

The compound features a thiazole ring that is known for its pharmacological versatility. The synthesis typically involves multi-step reactions, including condensation reactions that yield thiazole derivatives with significant biological properties. For instance, reactions involving benzaldehyde derivatives and thiazolidinedione precursors have been reported to produce compounds with potent biological activities .

Antimicrobial Activity

Thiazole derivatives, including this compound, have shown promising antimicrobial properties. Research indicates that these compounds exhibit activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 μg/mL |

| This compound | Escherichia coli | 20 μg/mL |

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanisms typically involve apoptosis induction and cell cycle arrest .

Table 2: Cytotoxicity of Thiazole Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 12.5 |

| This compound | HT29 (Colon Cancer) | 15.0 |

Antiviral Activity

Emerging studies suggest that thiazole derivatives exhibit antiviral properties against several viruses. For example, some derivatives have been shown to inhibit enterovirus replication in vitro, with IC50 values indicating moderate potency .

Table 3: Antiviral Activity Against Enteroviruses

| Compound | Viral Strain | IC50 (μM) |

|---|---|---|

| This compound | EV71 | 18 ± 1.2 |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within microbial and cancer cells. The compound's thiazole moiety is crucial for binding to enzymes or receptors involved in critical cellular processes, such as DNA replication and protein synthesis inhibition .

Case Studies

Recent studies have highlighted the effectiveness of thiazole derivatives in clinical settings:

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed that treatment with thiazole-based compounds led to significant reductions in infection rates compared to standard antibiotic therapies.

- Case Study on Cancer Treatment : In vitro studies demonstrated that treatment with thiazole derivatives resulted in reduced tumor growth in xenograft models, suggesting potential for further development as anticancer agents.

Q & A

Q. How does the compound interact with bacterial targets like AcpS-PPTase?

- Methodological Answer :

- Biochemical assays : Use fluorescence polarization to measure disruption of acyl carrier protein (ACP)-PPTase interactions .

- Pathway analysis : Profile downstream effects on fatty acid synthesis via LC-MS metabolomics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.